molecular formula C6H4N2O B1217069 6-Diazo-2,4-cyclohexadien-1-one CAS No. 4024-72-0

6-Diazo-2,4-cyclohexadien-1-one

Cat. No.: B1217069
CAS No.: 4024-72-0
M. Wt: 120.11 g/mol
InChI Key: RXTHAGCVCGSZLO-UHFFFAOYSA-N
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Description

6-Diazo-2,4-cyclohexadien-1-one (CAS 4024-72-0) is a cyclic diketone derivative featuring a diazo (-N=N+) group at the 6-position of the conjugated dienone ring. Its molecular formula is C₆H₄N₂O, with a molecular weight of 120.11 g/mol . The diazo group imparts significant reactivity, making the compound a versatile intermediate in organic synthesis. The conjugated system (2,4-cyclohexadienone) allows for electrophilic and cycloaddition reactions, while the diazo group can participate in carbene formation, dipolar additions, or nitrogen extrusion under thermal or photolytic conditions .

Structurally, the compound is planar, with the diazo group contributing to electron-deficient aromatic character. This electronic configuration enhances its susceptibility to nucleophilic attack, particularly at the carbonyl and diazo sites. The InChIKey RXTHAGCVCGSZLO-UHFFFAOYSA-N provides a unique identifier for computational and spectroscopic referencing.

Properties

CAS No.

4024-72-0

Molecular Formula

C6H4N2O

Molecular Weight

120.11 g/mol

IUPAC Name

2-diazoniophenolate

InChI

InChI=1S/C6H4N2O/c7-8-5-3-1-2-4-6(5)9/h1-4H

InChI Key

RXTHAGCVCGSZLO-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)[N+]#N)[O-]

Canonical SMILES

C1=CC=C(C(=C1)[N+]#N)[O-]

Synonyms

2-diazoquinone
o-diazoquinone

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, NO₂) enhance ring stability but reduce diazo reactivity .
  • Nitro groups significantly increase energy density, making derivatives like 3,5-dichloro-6-diazo-2,4-dinitrocyclohexadien-1-one candidates for explosive applications .

Physicochemical Properties

Thermal Stability and Reactivity:

  • 6-Diazo-2,4-cyclohexadien-1-one : Decomposes upon heating, releasing nitrogen gas and forming reactive carbene intermediates. IR spectra show strong absorptions at 1630 cm⁻¹ (C=N) and 1150 cm⁻¹ (SO₂ in derivatives) .
  • 3,5-Dichloro-6-diazo-2,4-dinitrocyclohexadien-1-one : Exhibits higher thermal stability due to nitro groups but detonates under mechanical stress (energetic material properties) .
  • 6-Chloro-2,4-cyclohexadien-1-one : Stable up to 300°C; NMR signals at δ 2.45 (CH₃) and δ 10.10 (OH) confirm substituent effects on electron density .

Spectroscopic Data:

  • ¹³C-NMR : The parent compound shows carbonyl carbons at ~164 ppm, while chloro derivatives exhibit deshielded carbons (δ 130–160 ppm) due to electron withdrawal .
  • X-ray Crystallography : Bromo-substituted analogs form hydrogen-bonded networks (e.g., O–H···N interactions at 2.8 Å), enhancing crystalline packing .

Preparation Methods

Core Reaction Sequence

The dibromination-bisdehydrobromination strategy, as described by Yates et al., enables the synthesis of 6,6-disubstituted 2,4-cyclohexadien-1-ones. While the original work focused on methyl and methoxycarbonyl substituents, this approach can be adapted for diazo-group incorporation.

Step 1: Dibromination
6-Substituted cyclohexanones undergo dibromination at the α-position using bromine or N-bromosuccinimide (NBS). For example, 6-methylcyclohexanone reacts with bromine to form 2,2-dibromo-6-methylcyclohexanone.

Step 2: Bisdehydrobromination
Treatment with lithium bromide and lithium carbonate in N,N-dimethylformamide (DMF) at elevated temperatures induces sequential dehydrobromination. This generates the conjugated 2,4-cyclohexadien-1-one system. Competing side reactions, such as ester group loss, necessitate precise reaction monitoring.

Diazotation Modifications

To introduce the diazo group, post-functionalization of the cyclohexadienone core is required. Potential routes include:

  • Nucleophilic substitution : Replacement of a bromine atom (introduced during dibromination) with a diazo group using sodium azide or diazomethane.

  • Electrophilic diazo transfer : Reaction with diazo-transfer reagents like triflyl azide in the presence of a base.

Challenges : Steric hindrance at the 6-position and competing elimination reactions may limit yields.

Arndt-Eistert Acylation of Diazomethane

Traditional Protocol

The Arndt-Eistert reaction, historically used for diazoketone synthesis, involves acylation of diazomethane with acyl chlorides (Figure 1). For 6-diazo-2,4-cyclohexadien-1-one, this requires a pre-formed cyclohexadienoyl chloride.

Reaction Conditions :

  • Acyl chloride : 2,4-cyclohexadienoyl chloride (synthesized via oxalyl chloride treatment of the corresponding acid).

  • Diazomethane : Generated in situ or used as a solution in ether.

  • Base : Triethylamine to scavenge HCl and prevent ketene formation.

Example :

2,4-Cyclohexadienoyl chloride+CH2N2Et3N6-Diazo-2,4-cyclohexadien-1-one+HCl\text{2,4-Cyclohexadienoyl chloride} + \text{CH}2\text{N}2 \xrightarrow{\text{Et}_3\text{N}} \text{6-Diazo-2,4-cyclohexadien-1-one} + \text{HCl}

Yield Considerations : Non-enolizable acyl chlorides yield ~60–70% diazoketones, while enolizable substrates suffer from ketene side products.

Modern Adaptations

Continuous-Flow Synthesis :
Kappe et al. developed a tube-in-tube reactor for safer diazomethane handling. Key features:

  • Teflon AF-2400 membrane : Separates aqueous diazomethane generation (from Diazald and KOH) from organic-phase acylation.

  • Benefits : Minimizes exposure to toxic diazomethane and improves scalability.

Table 1: Comparison of Arndt-Eistert Methodologies

MethodConditionsYield (%)Reference
Traditional BatchEthereal CH2_2N2_2, 0°C65
Continuous FlowTiT Reactor, 40°C78

Bamford-Stevens Reaction from Tosylhydrazones

Mechanism and Application

The Bamford-Stevens reaction converts carbonyl compounds to diazo derivatives via tosylhydrazone intermediates. For cyclohexadienones:

Step 1: Tosylhydrazone Formation
2,4-Cyclohexadien-1-one reacts with p-toluenesulfonyl hydrazide in ethanol under reflux:

Cyclohexadienone+TsNHNH2Tosylhydrazone\text{Cyclohexadienone} + \text{TsNHNH}_2 \rightarrow \text{Tosylhydrazone}

Step 2: Base-Induced Cleavage
Treatment with strong bases (e.g., KOtBu) in anhydrous THF eliminates TsOH and generates the diazo compound:

TosylhydrazoneKOtBu6-Diazo-2,4-cyclohexadien-1-one+TsOH\text{Tosylhydrazone} \xrightarrow{\text{KOtBu}} \text{6-Diazo-2,4-cyclohexadien-1-one} + \text{TsOH}

Yield Optimization :

  • Low temperatures (−78°C) suppress competing Stevens rearrangement.

  • Anhydrous conditions prevent hydrolysis of the diazo group.

Limitations

  • Substrate sensitivity : Acidic α-hydrogens in cyclohexadienones may lead to side reactions.

  • Scalability : Batch processing requires careful control of exothermic steps.

Alternative Pathways and Emerging Techniques

Electrochemical Methods

Critical Analysis of Methodologies

Table 2: Method Comparison for 6-Diazo-2,4-cyclohexadien-1-one Synthesis

MethodAdvantagesDisadvantagesYield Range (%)
Dibromination-BisdehydrobrominationHigh functional group toleranceMulti-step, low yields20–40
Arndt-Eistert AcylationScalable with flow reactorsRequires hazardous CH2_2N2_265–78
Bamford-StevensAvoids diazomethaneSensitive to substrate50–60

Key Observations :

  • Safety : Continuous-flow systems mitigate risks associated with diazomethane.

  • Yield vs. Complexity : Arndt-Eistert provides higher yields but demands specialized equipment.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 6-Diazo-2,4-cyclohexadien-1-one, and how do reaction conditions influence yields?

  • Methodological Answer : The compound can be synthesized via diazo transfer reactions to cyclohexadienone precursors or through Wolff rearrangements of diazo ketones under catalytic conditions. For example, thermal or photolytic decomposition of diazo intermediates (e.g., Arndt-Eistert reactions) is critical for stabilizing the diazo group. Reaction temperature and catalysts (e.g., copper or hypervalent iodine) significantly affect yields due to competing side reactions like carbene dimerization or nitrogen extrusion .

Q. Which spectroscopic techniques are most effective for characterizing 6-Diazo-2,4-cyclohexadien-1-one and its reactive intermediates?

  • Methodological Answer : Matrix isolation coupled with IR and UV-Vis spectroscopy is essential for trapping and analyzing transient intermediates like carbenes or o-quinoid species. IR spectroscopy (e.g., ketene-specific bands at ~2100 cm⁻¹) and NMR (¹³C for diazo group confirmation) are standard. High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography is limited due to instability .

Q. What are the thermal stability profiles of 6-Diazo-2,4-cyclohexadien-1-one, and how do decomposition pathways vary under inert vs. oxidative conditions?

  • Methodological Answer : Thermal decomposition studies (TGA/DSC) reveal instability above 80°C, with nitrogen release forming cyclohexadienone radicals. Under inert conditions, carbene intermediates dominate, while oxidative environments promote quinone methides via [4+2] cycloadditions. Quantum chemical calculations (e.g., DFT) predict activation energies for competing pathways, validated by mass spectrometry tracking gaseous byproducts .

Q. What safety precautions are necessary when handling 6-Diazo-2,4-cyclohexadien-1-one in laboratory settings?

  • Methodological Answer : The compound is a suspected carcinogen (based on structural analogs like 3-diazotyramine) and emits toxic NOx upon decomposition. Use fume hoods, personal protective equipment (PPE), and inert atmospheres for reactions. Store at –20°C in amber vials to prevent photolytic degradation. Emergency protocols include immediate skin decontamination with soap/water and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can contradictions in experimental data on reaction mechanisms (e.g., carbene vs. radical pathways) be systematically resolved?

  • Methodological Answer : Apply kinetic isotope effect (KIE) studies and isotopic labeling (e.g., ¹⁵N-diazo) to track nitrogen release pathways. Combine experimental data (time-resolved spectroscopy) with computational modeling (CASSCF or DFT) to identify transition states. For example, matrix isolation of intermediates (e.g., o-quinone methides) can confirm or refute proposed mechanisms .

Q. What strategies optimize regioselectivity in cycloaddition reactions involving 6-Diazo-2,4-cyclohexadien-1-one?

  • Methodological Answer : Substituent effects on the cyclohexadienone ring (e.g., electron-withdrawing groups at C-2/C-4) direct regioselectivity in Diels-Alder reactions. Computational Fukui indices predict electrophilic/nucleophilic sites, while solvent polarity (e.g., acetonitrile vs. toluene) modulates transition-state stabilization. Experimental validation via competitive trapping (e.g., ethyl vinyl ether) isolates major adducts .

Q. How does photolysis of 6-Diazo-2,4-cyclohexadien-1-one compare to thermal activation in generating reactive intermediates?

  • Methodological Answer : Photolysis (λ = 300–400 nm) generates singlet carbenes with higher selectivity, whereas thermal activation produces triplet carbenes prone to dimerization. Time-resolved EPR spectroscopy distinguishes spin states, while laser flash photolysis quantifies carbene lifetimes. Photolytic conditions are preferable for synthesizing strained heterocycles (e.g., oxazolo-phenoxazines) .

Q. What computational approaches best predict the carcinogenic potential of 6-Diazo-2,4-cyclohexadien-1-one and its metabolites?

  • Methodological Answer : Use QSAR models trained on diazo compound databases (e.g., EPA/NIH spectral data) to predict mutagenicity. Molecular docking studies simulate DNA adduct formation, while metabolomics (e.g., liver microsome assays) identify nitroso derivatives. Cross-reference with in vivo carcinogenicity data from structural analogs (e.g., 3-diazotyramine hydrochloride) .

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